3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

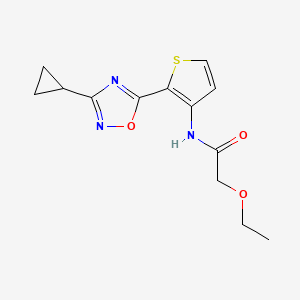

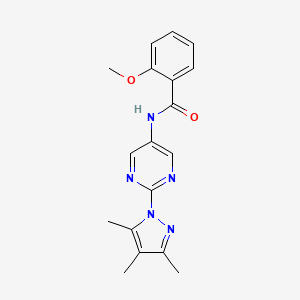

3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a derivative of pyrazole and belongs to the class of non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists.

Scientific Research Applications

Substrate for Heterocyclic Derivatives : Compounds related to 3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride have been used as key synthons in the synthesis of a variety of heterocyclic substances. These include indolyl-5-amino-2-phenyl-1,2,3-triazoles and pyrazolines, indicating its utility in the generation of structurally diverse molecular libraries (Behbehani et al., 2011).

Preparation of Nitrogen-Rich Compounds : The compound has been involved in the synthesis of nitrogen-rich derivatives like 1,3-bis(5-nitraminotetrazol-1-yl)propan-2-ol, showcasing its role in preparing compounds with potential energetic material applications (Klapötke et al., 2017).

Crystallography and Stereochemical Assignments : Derivatives of 3-(5-Cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride have been synthesized and analyzed using single-crystal X-ray diffraction, aiding in the determination of the stereochemical configuration of complex structures (Christensen et al., 2011).

Antibacterial Compound Synthesis : The structure has been incorporated in the synthesis of novel heterocyclic scaffolds, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, which demonstrated notable antibacterial activities, highlighting its relevance in medicinal chemistry (Frolova et al., 2011).

Generation of Structurally Diverse Libraries : It has been utilized as a starting material in various alkylation and ring closure reactions to generate a library of compounds, underlining its versatility and significance in synthetic chemistry (Roman, 2013).

Synthesis of Bioactive Compounds : The chemical structure has been employed in the synthesis of bi- and polycyclic compounds with a wide range of biological activities, demonstrating its potential in the development of pharmacologically active compounds (Petrov & Kasatochkin, 2013).

Analytical Applications in Stability Tests : It has been referenced in stability tests of psychoactive substances using analytical tools like Raman spectroscopy and gas chromatography, indicating its use in forensic and stability analysis (Frączak et al., 2020).

Photophysical Studies and Photostability : Derivatives of the compound have been synthesized for photophysical studies, providing insights into the photostability of these compounds in various media, which is crucial for the development of photoactive materials (Raju et al., 2016).

Co-crystallization and Structural Analysis : The compound has been used in co-crystallization studies with antipsychotic agents, aiding in the structural analysis of molecular interactions and the formation of salts with potential pharmaceutical applications (Shaibah et al., 2019).

Anticancer Activity Research : Related structures have been synthesized and evaluated for their anticancer activity against specific cancer cell lines, highlighting the compound's role in the discovery and development of new anticancer agents (Gomha et al., 2015).

properties

IUPAC Name |

3-(5-cyclopropylpyrazol-1-yl)propan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c10-5-1-7-12-9(4-6-11-12)8-2-3-8;;/h4,6,8H,1-3,5,7,10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIPYZXINMYKAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=NN2CCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2371332.png)

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2371341.png)

![7-Butyl-5-ethylsulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2371348.png)

![2-[(3S)-oxolan-3-yl]oxyacetic acid](/img/structure/B2371349.png)

![2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2371351.png)

![N-(4-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2371353.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2371354.png)